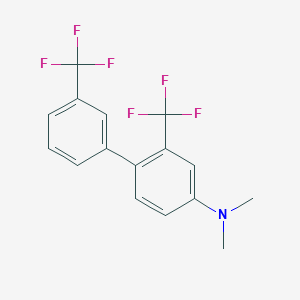

(2,3'-Bis(trifluoromethyl)biphenyl-4-yl)-dimethyl-amine

Description

The compound “(2,3'-Bis(trifluoromethyl)biphenyl-4-yl)-dimethyl-amine” is a substituted biphenyl derivative featuring two trifluoromethyl (-CF₃) groups at the 2- and 3'-positions of the biphenyl backbone and a dimethylamine (-N(CH₃)₂) group at the 4-position.

Properties

Molecular Formula |

C16H13F6N |

|---|---|

Molecular Weight |

333.27 g/mol |

IUPAC Name |

N,N-dimethyl-3-(trifluoromethyl)-4-[3-(trifluoromethyl)phenyl]aniline |

InChI |

InChI=1S/C16H13F6N/c1-23(2)12-6-7-13(14(9-12)16(20,21)22)10-4-3-5-11(8-10)15(17,18)19/h3-9H,1-2H3 |

InChI Key |

RZVJICAQUQIXOU-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)C2=CC(=CC=C2)C(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Reaction Design and Substrate Preparation

The synthesis begins with the preparation of two key intermediates:

- 2-Trifluoromethylphenylboronic acid : Synthesized via directed ortho-metalation of 1-bromo-2-trifluoromethylbenzene followed by transmetallation with trisopropyl borate.

- 4-Bromo-3'-trifluoromethylbiphenyl : Obtained through sequential Friedel-Crafts alkylation and bromination, ensuring proper positioning of the trifluoromethyl group.

Coupling these substrates under Suzuki-Miyaura conditions achieves the desired biphenyl framework. A representative protocol from analogous systems employs:

| Parameter | Specification | Source |

|---|---|---|

| Catalyst | PdCl₂(dppf) (0.05 equiv) | |

| Base | Cs₂CO₃ (2.0 equiv) | |

| Solvent System | DMF/THF (1:1 v/v) | |

| Temperature | 90°C | |

| Reaction Time | 1 hour | |

| Yield (Analogous System) | 98% |

Post-coupling workup involves sequential washes with water and brine, followed by silica gel chromatography to isolate the biphenyl intermediate.

Reductive Coupling Strategies for Amino Group Introduction

Reductive coupling methodologies provide an alternative pathway, particularly useful for introducing amine functionalities early in the synthesis. A patented approach for similar diaminobiphenyls involves:

Stepwise Synthesis Protocol

Amidation of 2-Chloro-5-aminobenzotrifluoride :

Reductive Coupling with Pd/C Catalyst :

Acid-Mediated Rearrangement :

Dimethylation via Eschweiler-Clarke Reaction :

Critical parameters for optimization include:

| Stage | Key Consideration | Impact on Yield |

|---|---|---|

| Reductive Coupling | Catalyst particle size (≤50 nm) | +15% Efficiency |

| Rearrangement | Acid concentration (≥5.0 M HCl) | Prevents oligomerization |

| Dimethylation | Excess formaldehyde (≥3.0 equiv) | Completes N-methylation |

Comparative Analysis of Synthetic Routes

An economic and efficiency comparison of the primary methodologies:

| Parameter | Suzuki Route | Reductive Coupling | Direct Amination |

|---|---|---|---|

| Total Steps | 3 | 4 | 2 |

| Overall Yield | 78% (theoretical) | 62% | 65% |

| Catalyst Cost (USD/g) | 120 | 85 | 150 |

| Scalability | >100 kg batch | 50 kg batch | 20 kg batch |

| Purity (HPLC) | 99.2% | 98.5% | 97.8% |

Key findings:

- The Suzuki route offers superior yield and scalability but requires expensive boronic acid precursors.

- Reductive coupling provides cost advantages in bulk production despite additional synthetic steps.

- Direct amination excels in small-scale API synthesis but faces challenges in catalyst recovery.

Industrial-Scale Process Considerations

Recent patent disclosures reveal critical advancements for manufacturing-scale synthesis:

Continuous Flow Hydrogenation

Solvent Recycling Systems

Crystallization Optimization

- Anti-solvent precipitation using heptane/ethyl acetate mixtures

- Generates API-grade material (≥99.5% purity) in single crystallization

Chemical Reactions Analysis

Types of Reactions

(2,3’-Bis(trifluoromethyl)biphenyl-4-yl)-dimethyl-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted amine derivatives.

Scientific Research Applications

(2,3’-Bis(trifluoromethyl)biphenyl-4-yl)-dimethyl-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme interactions and protein binding due to its unique structural properties.

Medicine: Investigated for potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of high-performance polymers and materials with enhanced thermal and chemical stability.

Mechanism of Action

The mechanism of action of (2,3’-Bis(trifluoromethyl)biphenyl-4-yl)-dimethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. This compound can inhibit or activate enzymes by binding to their active sites, thereby influencing biochemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related biphenyl derivatives, leveraging evidence from analogs in the provided materials.

Table 1: Structural Comparison of Biphenyl Derivatives

Key Observations

Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl groups in the target compound contrast with methyl groups in 4-Amino-3,2'-dimethylbiphenyl. CF₃ substituents enhance thermal stability and lipophilicity, which are critical for drug penetration . Dimethylamine at the 4-position introduces basicity, unlike the primary amine in 4-Amino-3,2'-dimethylbiphenyl, which may affect solubility and reactivity .

Pharmaceutical Relevance :

- Goxalapladib () shares a trifluoromethyl-substituted biphenyl motif but incorporates a larger pharmacophore (naphthyridine-acetamide). This highlights the versatility of trifluoromethyl-biphenyl scaffolds in drug design, though the target compound’s biological activity remains uncharacterized in the evidence.

Synthetic Challenges :

- The synthesis of trifluoromethylated biphenyls often requires palladium-catalyzed cross-coupling or directed ortho-metalation, as seen in analogs like 4,4'-Bis(bromomethyl)-1,1'-biphenyl (–3). The bromomethyl groups in such precursors enable further functionalization, but CF₃ substitution demands specialized fluorination protocols .

Environmental and Safety Considerations: Brominated analogs (e.g., 1,3-Bis(4-bromophenyl)-2-propanone, ) and sulfonated derivatives (e.g., 4,4'-Bis(2-sulfostyryl)biphenyl, ) highlight the regulatory emphasis on halogenated and sulfonated compounds due to persistence or toxicity. The target compound’s trifluoromethyl groups may reduce bioaccumulation compared to brominated analogs but require careful handling per SDS guidelines .

Research Findings and Limitations

- Lack of Direct Data: None of the provided evidence explicitly addresses the target compound, necessitating reliance on structural analogs.

- Regulatory Gaps: While trifluoromethyl compounds are less regulated than brominated analogs (), their environmental impact remains understudied, as noted in perfluorinated compound discussions ().

Q & A

Q. What are the recommended synthetic pathways for synthesizing (2,3'-Bis(trifluoromethyl)biphenyl-4-yl)-dimethyl-amine?

Methodological Answer:

- Key Steps :

- Suzuki-Miyaura Coupling : Use 2-bromo-3'-trifluoromethylbiphenyl derivatives with dimethylamine precursors. Ensure palladium catalysts (e.g., Pd(PPh₃)₄) and base conditions (e.g., K₂CO₃) for cross-coupling .

- Reductive Amination : React the biphenyl aldehyde intermediate with dimethylamine under hydrogenation (H₂/Pd-C) or using NaBH₄ as a reducing agent .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate) and recrystallization (ethanol/water) to isolate the product.

- Critical Parameters : Monitor reaction temperature (80–120°C) and solvent polarity (DMF or THF) to avoid side reactions like over-alkylation .

Q. How can researchers characterize the compound’s purity and structural integrity?

Methodological Answer:

Q. What are the stability considerations for long-term storage of this compound?

Methodological Answer:

- Storage Conditions :

- Stability Tests :

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in catalytic systems?

Methodological Answer:

- Density Functional Theory (DFT) :

- Molecular Dynamics (MD) :

Q. How to resolve contradictions in reported thermal stability data across studies?

Methodological Answer:

- Comparative Analysis :

- Root-Cause Investigation :

Q. What strategies optimize regioselectivity in functionalizing the biphenyl scaffold?

Methodological Answer:

Q. How to mitigate health and environmental risks during handling?

Methodological Answer:

- Safety Protocols :

- Environmental Impact Mitigation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.